3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . Pyridopyrimidines are a class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . They have been used in the synthesis of various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is substituted with a methylamino group and a benzothiazole-1,1-dione group . The exact structure can be confirmed by techniques such as IR, 1H NMR, ESI–MS, and CHN analysis .Mécanisme D'action
Mode of Action
Molecular docking studies suggest that the compound binds into the active site of its target enzyme, such that the keto oxygen atom at position c-4 and nitrogen atom of the pyrimidine ring moiety chelate the mg2+ ion . This interaction could potentially inhibit the enzyme’s activity, thereby affecting the biochemical pathways in which it is involved.
Pharmacokinetics
The druglikeness and admet properties were investigated, suggesting potential pharmacokinetic characteristics .
Analyse Biochimique
Biochemical Properties
3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit moderate inhibitory properties against HIV-1 virus in Hela cell cultures . The interaction with HIV-1 integrase, an enzyme crucial for viral DNA integration into the host genome, is particularly noteworthy. The compound binds to the active site of the integrase, chelating the Mg²⁺ ion through its keto oxygen and nitrogen atoms, thereby inhibiting the enzyme’s activity . This interaction highlights the compound’s potential as an antiviral agent.
Cellular Effects
The effects of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione on various cell types and cellular processes are profound. In Hela cell cultures, the compound has demonstrated the ability to inhibit HIV-1 replication without significant cytotoxicity at concentrations up to 100 μM This indicates that the compound can modulate cell signaling pathways and gene expression related to viral replication
Molecular Mechanism
At the molecular level, 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione exerts its effects primarily through enzyme inhibition. The compound’s binding to HIV-1 integrase involves chelation of the Mg²⁺ ion, which is essential for the enzyme’s catalytic activity . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that disrupt the enzyme’s function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable and retains its inhibitory properties against HIV-1 integrase over extended periods
Dosage Effects in Animal Models
The effects of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione vary with different dosages in animal models. At lower doses, the compound exhibits antiviral activity without significant toxicity . At higher doses, there may be threshold effects that lead to adverse reactions. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing any toxic effects. Animal studies are crucial for understanding these dosage-dependent effects and establishing safe and effective therapeutic regimens.
Metabolic Pathways
3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione is involved in specific metabolic pathways that influence its activity and efficacy. The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels. For instance, the compound’s inhibition of HIV-1 integrase impacts the viral replication cycle, altering the metabolic state of infected cells . Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione within cells and tissues are critical for its efficacy. The compound’s interaction with transporters and binding proteins influences its localization and accumulation in specific cellular compartments These interactions determine the compound’s bioavailability and therapeutic potential
Subcellular Localization
The subcellular localization of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization is essential for developing targeted therapies that maximize the compound’s therapeutic benefits.
Propriétés
IUPAC Name |
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-24(21-16-6-2-3-7-17(16)30(28,29)23-21)15-9-12-25(13-10-15)19-14-20(27)26-11-5-4-8-18(26)22-19/h2-8,11,14-15H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAOEKEYOFSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC(=O)N3C=CC=CC3=N2)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.